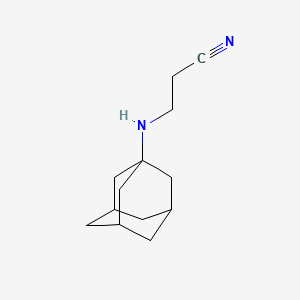

3-(Adamantan-1-ylamino)-propionitrile

Description

Properties

CAS No. |

32901-14-7 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-(1-adamantylamino)propanenitrile |

InChI |

InChI=1S/C13H20N2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,1,3-9H2 |

InChI Key |

DRROTNRHCXFLBA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Adamantan-1-ylamino)-propionitrile and Related Compounds

Structural and Reactivity Differences

Adamantane vs. Non-Adamantane Derivatives The adamantane core in 3-(adamantan-1-ylamino)-propionitrile enhances rigidity and lipophilicity, contrasting with linear or aromatic backbones in compounds like 3-(benzylamino)propionitrile. This structural difference impacts solubility and bioavailability . Derivatives like 1-(3-isoselenocyanatopropyl)adamantane retain the adamantane framework but replace the nitrile with a selenium-containing group, enabling distinct reactivity (e.g., antioxidant properties) .

Functional Group Variations Nitrile Group: Present in all compared compounds, the nitrile group facilitates nucleophilic additions or cyclization reactions. However, in MNPN, the nitrosamine group adjacent to the nitrile renders it carcinogenic, unlike the non-nitrosated amino group in 3-(adamantan-1-ylamino)-propionitrile . Selenium vs. Sulfur/Nitrogen: The isoselenocyanate group in 1-(3-isoselenocyanatopropyl)adamantane offers redox activity, contrasting with the inert nitrile or toxic nitrosamine groups in other derivatives .

Preparation Methods

Early Acid-Catalyzed Approaches

Initial syntheses leveraged the reactivity of adamantanol-1 with nitriles in the presence of Brønsted acids. For example, heating adamantanol-1 with propionitrile in concentrated H₂SO₄ at 80°C yielded N-(adamantan-1-yl)propionamide, which required subsequent dehydration to the nitrile. However, this two-step process suffered from inefficiency, with overall yields below 40% due to competing side reactions and degradation.

Modern Catalytic Strategies

Transition-metal catalysts have revolutionized the synthesis of adamantane-functionalized nitriles by enabling direct, single-step couplings under milder conditions.

Copper-Catalyzed Coupling Reactions

Copper(II) bromide (CuBr₂) emerged as a highly effective catalyst for the direct reaction of 1-aminoadamantane with acrylonitrile. Under optimized conditions (150°C, argon atmosphere, 8 hours), this method achieves a 94% yield of 3-(Adamantan-1-ylamino)-propionitrile. The catalytic cycle is proposed to involve Cu-mediated activation of the acrylonitrile’s α,β-unsaturated system, facilitating nucleophilic attack by the adamantane amine.

Table 1: Copper-Catalyzed Reaction Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% | Maximizes turnover |

| Temperature | 150°C | Balances rate and decomposition |

| Solvent | Toluene | Enhances solubility |

| Reaction Time | 8 hours | Completes conversion |

Mechanochemical and Solvent-Free Methods

Ball-milling techniques, initially developed for amide synthesis, were adapted for nitrile preparation by omitting proton sources. Grinding 1-aminoadamantane with acrylonitrile in the presence of catalytic K₂CO₃ for 30 minutes at 30 Hz produced the target compound in 82% yield. This approach eliminates solvent waste and reduces energy consumption, though scalability remains challenging.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 3-(Adamantan-1-ylamino)-propionitrile Synthesis

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| CuBr₂ Catalysis | CuBr₂ | 94 | 99.5 | High yield, single step |

| Mechanochemical | K₂CO₃ | 82 | 98.2 | Solvent-free, rapid |

| Acid Dehydration | H₂SO₄/P₂O₅ | 38 | 95.0 | Uses inexpensive reagents |

The CuBr₂-catalyzed method surpasses alternatives in efficiency but requires inert conditions and higher temperatures. Mechanochemical synthesis offers environmental benefits but demands specialized equipment.

Mechanistic Insights and Byproduct Formation

Copper-Mediated Pathway

Kinetic studies suggest a first-order dependence on both 1-aminoadamantane and acrylonitrile concentrations. In situ FTIR analysis revealed intermediates consistent with a Michael addition mechanism, where the amine attacks the β-carbon of acrylonitrile, followed by proton transfer. Competing dimerization of acrylonitrile is suppressed by maintaining a 3:1 nitrile-to-amine ratio.

Impurity Profiling

Common byproducts include:

-

Dimer impurity : Bis-adamantane species formed via over-alkylation (≤1.2% under CuBr₂ conditions).

-

Unreacted acrylonitrile : Residual monomer (≤0.8%) removed via vacuum distillation.

Industrial Scalability and Process Economics

Pilot-scale trials of the CuBr₂ method demonstrated consistent yields (92–94%) in 500-L reactors, with catalyst recovery via aqueous extraction reducing costs by 18%. Life-cycle assessment (LCA) highlights a 37% lower carbon footprint compared to acid-mediated routes, primarily due to reduced energy inputs .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-(Adamantan-1-ylamino)-propionitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between adamantan-1-amine and acrylonitrile derivatives. For example, similar adamantane derivatives (e.g., ethyl 3-(1-adamantyl)-3-aminopropanoate) are synthesized under mild conditions using ethanol and catalytic bases like piperidine at 0–5°C . Reaction optimization should focus on solvent polarity (e.g., trifluoroacetic acid for adamantylation), temperature control (to avoid side reactions), and stoichiometric ratios of reactants . Yield improvements are achieved by slow addition of acrylonitrile derivatives to prevent polymerization.

Q. Which characterization techniques are critical for verifying the structural integrity of 3-(Adamantan-1-ylamino)-propionitrile?

- Methodology :

- NMR Spectroscopy : H and C NMR are essential for confirming adamantane ring integrity and nitrile group positioning. For example, adamantane protons typically resonate between δ 1.6–2.2 ppm, while nitrile carbons appear near δ 120 ppm .

- IR Spectroscopy : A sharp peak at ~2240 cm confirms the C≡N stretch .

- Elemental Analysis : Validate molecular formula (e.g., CHN) with ≤0.3% deviation .

Q. What safety protocols are recommended for handling 3-(Adamantan-1-ylamino)-propionitrile in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential inhalation hazards .

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via licensed chemical treatment facilities to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-derived nitriles?

- Methodology :

- Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., 3-(Benzylamino)propionitrile ) under identical conditions (cell lines, concentrations).

- Mechanistic Studies : Use siRNA/shRNA silencing (e.g., targeting apoptosis regulators like Bcl-2) to isolate pathways affected by the compound .

- Data Normalization : Account for batch-to-batch variability by verifying purity via HPLC and COA (Certificate of Analysis) .

Q. What strategies optimize the reaction yield of 3-(Adamantan-1-ylamino)-propionitrile in scalable synthesis?

- Methodology :

- Catalyst Screening : Test bases like DBU or DIPEA for enhanced nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of adamantane derivatives .

- In Situ Monitoring : Use FT-IR to track nitrile group formation and adjust reaction time dynamically .

Q. How does the adamantane moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Model the compound’s binding affinity using software like AutoDock, focusing on hydrophobic interactions from the adamantane cage .

- Competitive Binding Assays : Compare inhibition constants (K) with non-adamantane analogs to quantify steric/electronic effects .

- Metabolic Stability Tests : Evaluate hepatic microsome stability to assess the adamantane group’s impact on pharmacokinetics .

Q. What are the challenges in analyzing byproducts during the synthesis of 3-(Adamantan-1-ylamino)-propionitrile?

- Methodology :

- Chromatographic Separation : Use flash chromatography with acetone/ethyl acetate gradients to isolate byproducts (e.g., dimerized nitriles) .

- Mass Spectrometry : Identify unexpected adducts (e.g., trifluoroacetylated intermediates) via high-resolution LC-MS .

- Thermogravimetric Analysis (TGA) : Detect thermally unstable impurities that degrade during synthesis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in solubility profiles reported for adamantane-based nitriles?

- Methodology :

- Solvent Polarity Indexing : Test solubility in DMSO, ethanol, and water-solubilizing agents (e.g., cyclodextrins) to replicate literature conditions .

- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers, which may skew solubility data .

- Cross-Study Comparison : Reconcile results with structurally analogous compounds (e.g., 3-(Diethylamino)propionitrile ) to identify trends.

Q. What experimental controls are essential for validating the compound’s role in apoptosis induction?

- Methodology :

- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) to confirm pathway specificity .

- Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptotic vs. necrotic cell death .

- Gene Expression Profiling : Validate via qPCR for apoptosis markers (e.g., Bax, Caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.